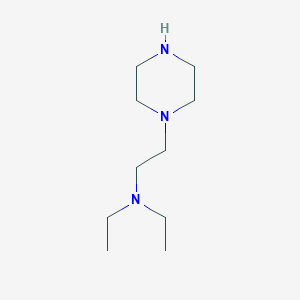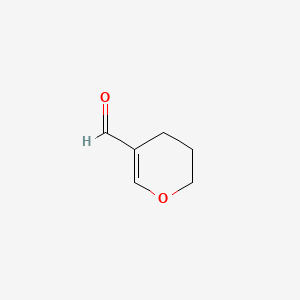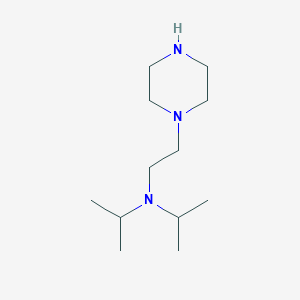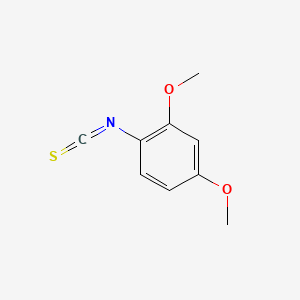
(1-Amino-2,2,2-trichloroethylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-2,2,2-trichloroethylidene)propanedinitrile (TCEP) is an organic compound with the chemical formula CCl3CH(NH2)C(NO2)2. It is a colorless, crystalline solid with a pungent odor and is highly soluble in water. TCEP is used as an industrial solvent and in chemical synthesis. It is also used as a reducing agent in biochemistry and organic chemistry.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (1-Amino-2,2,2-trichloroethylidene)propanedinitrile:
Antiviral Research
(1-Amino-2,2,2-trichloroethylidene)propanedinitrile has shown potential in antiviral research, particularly against SARS-CoV-2. Studies have indicated that derivatives of this compound can inhibit the main protease (Mpro) of the virus, which is crucial for viral replication and transcription . This makes it a promising candidate for developing antiviral therapies.
Cancer Treatment
Research has explored the use of this compound in cancer treatment, focusing on its ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers . Compounds derived from (1-Amino-2,2,2-trichloroethylidene)propanedinitrile have demonstrated higher inhibition rates than some existing cancer drugs, suggesting potential for new cancer therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, (1-Amino-2,2,2-trichloroethylidene)propanedinitrile is used in the Knoevenagel-Doebner reaction to synthesize α,β-unsaturated carboxylates . This reaction is valuable for extending sugar chains and creating various organic compounds, which are essential in pharmaceuticals and other chemical industries.
Biological Activity Studies
The compound is also studied for its broad biological activities. It has been found to possess cytotoxic properties, making it useful in the development of new drugs targeting specific cellular pathways . These studies help in understanding the compound’s mechanism of action and potential therapeutic applications.
Drug Design and Molecular Docking
Molecular docking studies have been conducted to explore the binding affinity of (1-Amino-2,2,2-trichloroethylidene)propanedinitrile with various biological targets . These studies are crucial for drug design, as they help identify how the compound interacts with proteins and enzymes, guiding the development of more effective drugs.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as human RNA N7-methyltransferase (hRNMT) and viral N7-methyltransferases . These enzymes are involved in critical biological processes, and their inhibition can lead to the development of new therapeutic agents for diseases like cancer and viral infections.
Chemical Synthesis of Derivatives
(1-Amino-2,2,2-trichloroethylidene)propanedinitrile is used as a precursor in the synthesis of various heterocyclic compounds . These derivatives have diverse applications in medicinal chemistry, including the development of new drugs with improved efficacy and safety profiles.
Material Science
In material science, the compound is explored for its potential in creating new materials with unique properties. Its chemical structure allows for modifications that can lead to the development of advanced materials for various industrial applications.
特性
IUPAC Name |
2-(1-amino-2,2,2-trichloroethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N3/c6-5(7,8)4(11)3(1-9)2-10/h11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHCMABVEJHUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C(Cl)(Cl)Cl)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213285 |
Source


|
| Record name | 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile | |
CAS RN |
1572-57-2 |
Source


|
| Record name | 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)




